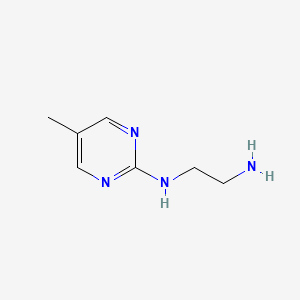![molecular formula C9H4N2O2S B13183549 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₄N₂O₂S. This compound is characterized by a thieno[2,3-c]pyridine core structure, which is a bicyclic system combining a thiophene ring fused to a pyridine ring. The presence of a cyano group at the 4-position and a carboxylic acid group at the 7-position further defines its chemical identity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid has been explored for its potential in various scientific research applications:
作用機序
The mechanism by which 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. For instance, as a kinase inhibitor, it can interfere with the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target protein .
類似化合物との比較
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties compared to the simpler pyridinecarboxylic acids. This uniqueness enhances its potential as a versatile scaffold in drug design and materials science .
特性
分子式 |
C9H4N2O2S |
|---|---|
分子量 |
204.21 g/mol |
IUPAC名 |
4-cyanothieno[2,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H4N2O2S/c10-3-5-4-11-7(9(12)13)8-6(5)1-2-14-8/h1-2,4H,(H,12,13) |
InChIキー |
ZWOOEZDYTXLGLH-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C1C(=CN=C2C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


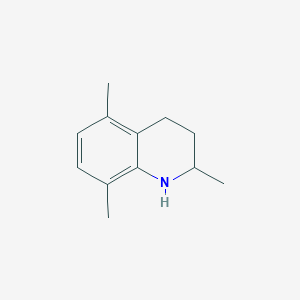
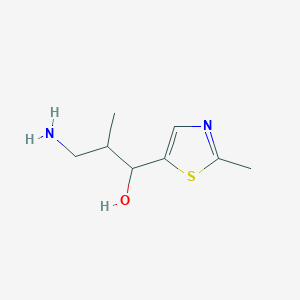
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)


![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

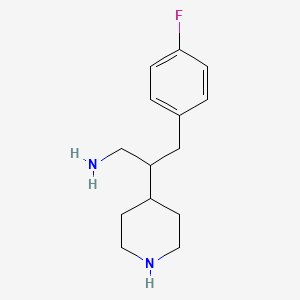
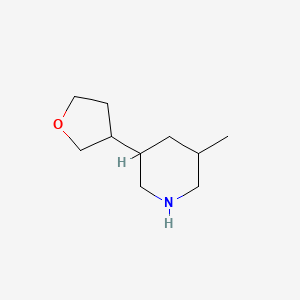
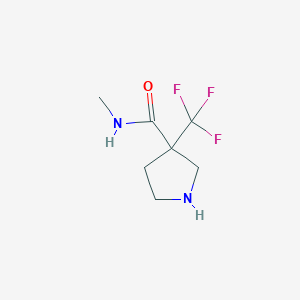
![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
